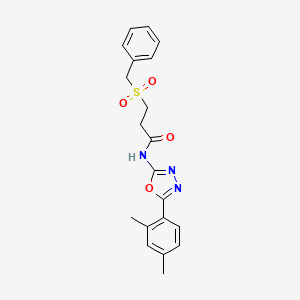
3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Benzylsulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurological disorders. This article explores the synthesis, structure, and biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O3S. The compound features a benzylsulfonyl group linked to a propanamide structure with a 1,3,4-oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 378.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Enzyme Inhibition
Recent studies have highlighted the potential of oxadiazole derivatives in inhibiting monoamine oxidase (MAO) enzymes and cholinesterases. These enzymes are critical targets for treating neurological diseases such as Alzheimer's and Parkinson's disease.
- Monoamine Oxidase Inhibition : The compound has shown promising inhibitory effects against MAO-A and MAO-B. For instance, derivatives similar to the oxadiazole core have been reported to exhibit IC50 values in the micromolar range against these enzymes .
- Cholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been observed. Compounds in this class have demonstrated significant activity, suggesting their potential use in treating cognitive disorders related to cholinergic dysfunction .
Case Studies
Several case studies have investigated the biological activity of oxadiazole derivatives:
- Study on MAO Inhibition : A study published in 2023 synthesized various 1,3,4-oxadiazole derivatives and tested their inhibitory effects on MAO-A and B. Compounds with specific substitutions at the C5 position exhibited enhanced inhibitory activity compared to others .
- Cholinesterase Activity : Another research highlighted that certain oxadiazole derivatives showed effective inhibition of AChE and BChE with IC50 values lower than standard drugs used in therapy .
The mechanism by which this compound exerts its biological effects primarily involves binding to the active sites of target enzymes. Molecular docking studies indicate that the oxadiazole ring interacts favorably with key residues in the active sites of MAO and cholinesterases .
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-8-9-17(15(2)12-14)19-22-23-20(27-19)21-18(24)10-11-28(25,26)13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPPENXJVRFULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














